molecular formula C21H18F4N2O4 B12395100 1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone

1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone

Cat. No.: B12395100
M. Wt: 438.4 g/mol
InChI Key: RPGVJSZQQKMKSB-JLTOFOAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The specific synthetic routes and reaction conditions are proprietary and detailed information is typically available in specialized chemical synthesis literature or patents . Industrial production methods for Nec-3a are not widely documented, but they generally involve large-scale chemical synthesis techniques optimized for yield and purity.

Chemical Reactions Analysis

Nec-3a undergoes various chemical reactions, primarily involving its interaction with the kinase domain of RIP1. It inhibits the autophosphorylation activity within the RIP1 kinase domain . Common reagents used in these reactions include various kinase inhibitors and substrates that facilitate the binding and inhibition process. The major product formed from these reactions is the inhibited form of RIP1, which prevents the progression of necroptosis .

Scientific Research Applications

Properties

Molecular Formula

C21H18F4N2O4

Molecular Weight

438.4 g/mol

IUPAC Name

1-[(3S,3aS)-3-[3-fluoro-4-(trifluoromethoxy)phenyl]-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]-2-hydroxyethanone

InChI

InChI=1S/C21H18F4N2O4/c1-30-13-5-2-11-3-6-14-19(15(11)9-13)26-27(18(29)10-28)20(14)12-4-7-17(16(22)8-12)31-21(23,24)25/h2,4-5,7-9,14,20,28H,3,6,10H2,1H3/t14-,20-/m1/s1

InChI Key

RPGVJSZQQKMKSB-JLTOFOAXSA-N

Isomeric SMILES

COC1=CC2=C(CC[C@@H]3C2=NN([C@@H]3C4=CC(=C(C=C4)OC(F)(F)F)F)C(=O)CO)C=C1

Canonical SMILES

COC1=CC2=C(CCC3C2=NN(C3C4=CC(=C(C=C4)OC(F)(F)F)F)C(=O)CO)C=C1

Origin of Product

United States

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